Cas no 131707-40-9 (6-bromo-1-nitronaphthalen-2-amine)

131707-40-9 structure

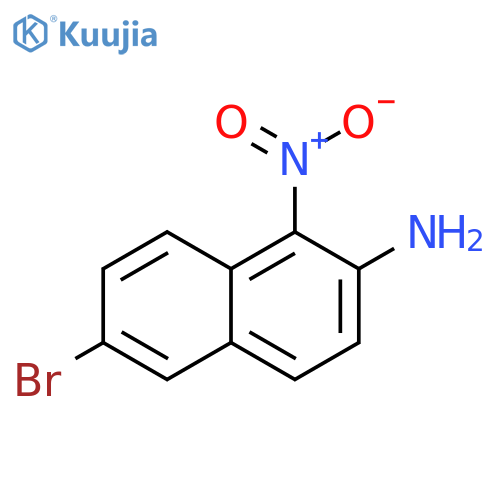

商品名:6-bromo-1-nitronaphthalen-2-amine

CAS番号:131707-40-9

MF:C10H7BrN2O2

メガワット:267.078781366348

MDL:MFCD27943519

CID:4583764

PubChem ID:21807185

6-bromo-1-nitronaphthalen-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-bromo-1-nitronaphthalen-2-amine

- 6-bromo-1-nitro-[2]naphthylamine

- 2-Naphthalenamine, 6-bromo-1-nitro-

-

- MDL: MFCD27943519

- インチ: 1S/C10H7BrN2O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13(14)15/h1-5H,12H2

- InChIKey: MQNYSLDYJQCSDS-UHFFFAOYSA-N

- ほほえんだ: C1([N+]([O-])=O)=C2C(C=C(Br)C=C2)=CC=C1N

6-bromo-1-nitronaphthalen-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-221255-10.0g |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 10.0g |

$3767.0 | 2023-02-22 | |

| Enamine | EN300-221255-2.5g |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 2.5g |

$1716.0 | 2023-09-16 | |

| TRC | B707130-10mg |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| A2B Chem LLC | AE44962-2.5g |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 2.5g |

$1842.00 | 2024-04-20 | |

| A2B Chem LLC | AE44962-50mg |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 50mg |

$250.00 | 2024-04-20 | |

| Ambeed | A853832-1g |

6-Bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 1g |

$740.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D776714-1g |

6-Bromo-1-nitro-2-naphthylamine |

131707-40-9 | 95% | 1g |

$990 | 2025-02-21 | |

| 1PlusChem | 1P009JYA-500mg |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 500mg |

$902.00 | 2025-02-25 | |

| 1PlusChem | 1P009JYA-50mg |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 50mg |

$262.00 | 2025-03-29 | |

| Enamine | EN300-221255-1.0g |

6-bromo-1-nitronaphthalen-2-amine |

131707-40-9 | 95% | 1g |

$0.0 | 2023-06-08 |

6-bromo-1-nitronaphthalen-2-amine 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

131707-40-9 (6-bromo-1-nitronaphthalen-2-amine) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131707-40-9)6-bromo-1-nitronaphthalen-2-amine

清らかである:99%

はかる:1g

価格 ($):666.0